6-Beta-Hydroxy-19-Norandrostenedione
Description
Structural Classification and Nomenclature within 19-Norsteroids
The classification of 6-Beta-Hydroxy-19-Norandrostenedione begins with its parent class, the 19-norsteroids. The prefix "nor" in chemistry indicates the removal of a carbon atom from a parent structure. wikipedia.org In this context, "19-nor" signifies that the methyl group typically found at the C-19 position on the steroid skeleton has been removed, resulting in a C18 steroid structure.
The parent compound, 19-norandrostenedione (B190405), has the systematic IUPAC name (13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione and is also known as estr-4-ene-3,17-dione. It is structurally an anabolic androgenic steroid. caymanchem.com
6-Beta-Hydroxy-19-Norandrostenedione is a direct derivative of this structure. Its nomenclature indicates the addition of a hydroxyl (-OH) group at the 6th carbon position of the steroid ring system, with a "beta" stereochemical configuration, meaning the group projects above the plane of the ring.
Comparative Chemical Properties
| Property | 19-Norandrostenedione | 6-Beta-Hydroxy-19-Norandrostenedione |
|---|---|---|
| Molecular Formula | C18H24O2 | C18H24O3 |
| Molecular Weight | 272.4 g/mol | 288.38 g/mol |
| Parent Class | 19-Norsteroid | Hydroxylated 19-Norsteroid |
| CAS Number | 734-32-7 | 5949-49-5 chemicalbook.com |
| Key Structural Feature | Lacks C-19 methyl group; keto groups at C-3 and C-17 | Contains a hydroxyl group at the 6-beta position |
Contextual Significance in Steroid Metabolism and Biotransformation Research
The study of 6-Beta-Hydroxy-19-Norandrostenedione is intrinsically linked to the metabolism of its precursor, 19-norandrostenedione. The biotransformation of steroids occurs in two main phases. Phase I reactions involve oxidation, reduction, or hydrolysis, while Phase II involves conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion. youtube.comyoutube.com
19-norandrostenedione is known primarily as a direct precursor to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone), a conversion catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Nandrolone is further metabolized into major urinary metabolites like 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are key targets for doping detection. nih.govwikipedia.orgwetestyoutrust.com
Hydroxylation represents a critical Phase I metabolic reaction. Research has shown that cytochrome P450 (P450) enzymes are responsible for the metabolism of many steroids. wada-ama.org Specifically, the CYP3A4 enzyme is known to produce 6β-hydroxylated metabolites from various anabolic steroids. capes.gov.br A pivotal study investigating the metabolism of 19-norandrogens in porcine Leydig cells successfully identified both 6-beta- and 11-beta-hydroxylated derivatives of 19-norandrostenedione. nih.gov This finding confirms that the 6-beta hydroxylation pathway is a valid route for the biotransformation of 19-norandrostenedione, expanding the known metabolic profile beyond the more commonly cited reduction pathways.
Key Metabolites of 19-Norandrostenedione
| Metabolite | Metabolic Reaction | Significance |
|---|---|---|
| Nandrolone (19-Nortestosterone) | Reduction (at C-17) | A potent anabolic steroid; primary active metabolite. nih.gov |
| 19-Norandrosterone (19-NA) | Reduction (of A-ring) | Major urinary metabolite used for doping detection. wikipedia.orgnih.gov |
| 19-Noretiocholanolone (19-NE) | Reduction (of A-ring) | Secondary urinary metabolite used for doping detection. nih.govnih.gov |
| 6-Beta-Hydroxy-19-Norandrostenedione | Hydroxylation (at C-6) | Identified product of Phase I metabolism. nih.gov |
| 11-Beta-Hydroxy-19-Norandrostenedione | Hydroxylation (at C-11) | Identified product of Phase I metabolism. nih.gov |
Overview of Research Trajectories Related to Hydroxylated Norandrostenediones
Research into hydroxylated metabolites of synthetic steroids like 19-norandrostenedione is driven by several scientific objectives. A primary goal is to achieve a complete characterization of biotransformation pathways. oaepublish.com Understanding all possible metabolites of a compound provides a more accurate picture of its fate within a biological system.
In the context of anti-doping, the identification of minor or novel metabolites is a significant research trajectory. wada-ama.org These metabolites can potentially serve as long-term markers of administration, extending the detection window beyond that of the parent compound or its major metabolites. wada-ama.org Studies focusing on minor metabolites, such as 6α-hydroxy-androstenedione, have highlighted their importance in improving the specificity and efficiency of screening for steroid abuse. nih.gov
The investigation of hydroxylated norandrostenediones, including the 6-beta isomer, follows this trajectory. The use of in vitro models, such as the porcine Leydig cell preparations in which 6-Beta-Hydroxy-19-Norandrostenedione was identified, represents a key strategy for discovering and characterizing such metabolites without requiring human administration studies. nih.gov This research helps build a comprehensive library of metabolic products, which is essential for developing more robust and sensitive analytical methods for their detection.
Properties
IUPAC Name |
6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Hydroxylation of 19 Norandrostenedione and Its Analogues to 6 Beta Hydroxylated Forms
Mammalian Enzymatic Hydroxylation Pathways
In mammals, the hydroxylation of steroids is a key metabolic process, often as a preliminary step for further modification or excretion. The enzymes responsible are highly specific, targeting distinct carbon atoms on the steroid nucleus.
The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.gov These enzymes are monooxygenases, meaning they incorporate one atom of molecular oxygen into a substrate. wikipedia.orgnih.gov In humans, approximately a quarter of the 57 CYP450 enzymes are primarily involved in steroid metabolism. nih.gov The general mechanism of CYP450-catalyzed hydroxylation involves the activation of molecular oxygen, typically leading to the formation of a highly reactive perferryl oxygen species that can insert a hydroxyl group into a C-H bond. nih.gov This process is crucial for the synthesis of essential steroid hormones and the detoxification of foreign substances. nih.govnih.gov
The regioselectivity of hydroxylation is a hallmark of CYP450 enzymes. In certain steroidogenic tissues, such as porcine Leydig cells, there is a demonstrated capacity for the hydroxylation of 19-norandrogens. nih.gov Studies have shown that when these cells are incubated with 19-norandrostenedione (B190405), both 6β-hydroxylated and 11β-hydroxylated derivatives are produced. nih.gov This indicates the presence of specific CYP450 isozymes within porcine Leydig cells that can catalyze hydroxylation at the C-6 position of the 19-norsteroid skeleton. nih.gov The ability of these cells to perform such specific hydroxylations highlights the diverse metabolic capabilities of steroidogenic tissues across different species. nih.govresearchgate.net
Aromatase (CYP19A1) is a key steroidogenic enzyme responsible for the conversion of androgens to estrogens. wikipedia.org This process involves three successive hydroxylations of the 19-methyl group of androgens, ultimately leading to the aromatization of the A-ring. wikipedia.orgnih.gov While the primary role of aromatase is not the formation of 19-norsteroids, the initial hydroxylation steps it catalyzes at the C-19 position are crucial for their subsequent biosynthesis. nih.govnih.gov The resulting 19-hydroxy and 19-oxo intermediates can be further metabolized by other enzymes. nih.gov Although aromatase itself is distributive, meaning its intermediate products can dissociate from the enzyme, this allows for other enzymatic systems to potentially act on these intermediates, including hydroxylation at other positions like C-6. nih.govnih.gov
Chemoenzymatic Synthesis Strategies for 6-Beta-Hydroxylated Norsteroids
Integration of Biocatalytic Steps in Multi-step Chemical Synthesis
The core of a chemoenzymatic strategy is the seamless integration of one or more biocatalytic reactions into a chemical workflow. nih.gov For the synthesis of 6-beta-hydroxy-19-norandrostenedione, a biocatalytic hydroxylation step can be introduced to functionalize a readily available norsteroid precursor. This precursor can be synthesized chemically, and after the enzymatic hydroxylation, the resulting intermediate can undergo further chemical modifications.
A key advantage of this approach is the ability of enzymes to operate under mild conditions (aqueous solutions, neutral pH, room temperature), which helps to avoid the use of harsh reagents and protecting groups often required in classical synthesis. nih.gov For example, a whole-cell biocatalyst expressing an engineered P450 enzyme could be used to convert 19-norandrostenedione directly to its 6β-hydroxylated form. nih.gov This product can then be isolated and used as a key building block in the synthesis of more complex steroid derivatives. The use of Rieske oxygenase-like hydroxylases in other steroid syntheses to achieve specific C-C bond cleavage following hydroxylation is a powerful example of how biocatalysis can enable novel synthetic pathways. nih.gov
Optimization of Enzyme-Mediated Hydroxylation Reactions in vitro
For a biocatalytic step to be synthetically useful, the reaction must be optimized for high yield and productivity. Key challenges in enzyme-mediated steroid hydroxylation include the low aqueous solubility of the substrate, potential substrate and product inhibition, and the stability of the enzyme itself. nih.gov
Several strategies are employed to overcome these issues. To address poor solubility, co-solvents or detergents may be added to the reaction medium, or the reaction can be run in a two-phase system. researchgate.net Optimization of reaction conditions such as pH, temperature, and the concentration of necessary co-substrates (like α-ketoglutarate for certain hydroxylases) and cofactors (like NADPH for P450s) is crucial. google.com For P450-based systems, ensuring an efficient supply of electrons and molecular oxygen is also vital. Immobilizing the enzyme on a solid support is another common strategy to enhance its stability and allow for easier separation from the reaction mixture and potential reuse. google.com
Control of Regioselectivity and Stereoselectivity in Synthetic Routes
The hallmark of enzymatic catalysis is the exceptional control over regioselectivity and stereoselectivity, which is often difficult to achieve with conventional chemical reagents. In steroid chemistry, where molecules have multiple similar C-H bonds, directing a reaction to a single, specific position is a significant challenge.
Directed evolution and rational protein design have emerged as powerful tools to control the selectivity of hydroxylating enzymes like P450s. nih.gov By introducing specific mutations into the enzyme's active site, the orientation of the bound substrate can be altered, thereby favoring hydroxylation at a desired position. For example, through iterative rounds of mutagenesis, researchers have successfully evolved P450 BM3 variants that can hydroxylate testosterone (B1683101) with almost complete selectivity at either the 2β or 15β position. researchgate.net This same principle can be applied to direct hydroxylation to the 6β position of 19-norandrostenedione. Molecular dynamics simulations and substrate docking studies are often used to understand how mutations influence substrate binding and to guide the engineering process toward the desired selectivity. nih.govnih.gov This high degree of control is essential for producing a pure, single-isomer product, which is a critical requirement in pharmaceutical applications.
Advanced Analytical Methodologies in 6 Beta Hydroxy 19 Norandrostenedione Research
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for determining the intricate molecular architecture of steroids like 6-Beta-Hydroxy-19-Norandrostenedione. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules. In the context of 6-Beta-Hydroxy-19-Norandrostenedione, NMR is crucial for confirming the presence and, most importantly, the stereochemistry of the hydroxyl group at the C-6 position. The distinction between the 6-alpha and 6-beta isomers is achieved by analyzing the chemical shifts and coupling constants of nearby protons.
Table 1: Representative ¹H NMR Chemical Shifts for Protons near the 6-Hydroxyl Group in a Related Steroid Scaffold (Note: Data is illustrative and based on principles for related 6-hydroxylated steroids. Specific shifts for 6-Beta-Hydroxy-19-Norandrostenedione would require experimental determination.)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Correlation |
| H-6 | ~4.0-4.5 | Broad singlet or multiplet | The chemical shift is highly indicative of the alpha or beta orientation. |
| H-4 | ~5.8 | Singlet | Part of the α,β-unsaturated ketone system. |
| H-7 | Variable | Multiplet | Coupling constants with H-6 provide stereochemical information. |
| CH₃-18 | ~0.9 | Singlet | Angular methyl group, serves as an internal reference point. |
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 6-Beta-Hydroxy-19-Norandrostenedione (C₁₈H₂₄O₃), HR-MS can confirm the molecular formula with a high degree of certainty.
Furthermore, tandem mass spectrometry (MS/MS) experiments on HR-MS instruments generate characteristic fragmentation patterns. While a specific fragmentation pattern for 6-Beta-Hydroxy-19-Norandrostenedione is not documented in readily accessible literature, the fragmentation of other 6-hydroxylated steroids has been studied. researchgate.net The fragmentation pathways are influenced by the positions of the hydroxyl and ketone groups. Common fragmentation events for steroids include the loss of water (H₂O), carbon monoxide (CO), and methyl radicals (CH₃). The analysis of these fragments helps to piece together the structure of the parent molecule. For complex biological samples, derivatization, often to form trimethylsilyl (B98337) (TMS) ethers, is common before analysis. researchgate.net
Table 2: Theoretical High-Resolution Mass Data and Potential Fragments for 6-Beta-Hydroxy-19-Norandrostenedione (Note: This data is theoretical and illustrative. Experimental fragmentation would need to be determined.)
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₈H₂₅O₃⁺ | 289.1798 |
| [M+Na]⁺ | C₁₈H₂₄O₃Na⁺ | 311.1618 |
| [M-H₂O+H]⁺ | C₁₈H₂₃O₂⁺ | 271.1693 |
| [M-CO+H]⁺ | C₁₇H₂₅O₂⁺ | 261.1849 |
Chromatographic Separations and Detection Strategies
Chromatographic techniques are essential for separating the target compound from a complex matrix, such as urine or plasma, and from its own isomers before detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of steroid analysis, renowned for its high chromatographic resolution and sensitivity. nih.gov For a compound like 6-Beta-Hydroxy-19-Norandrostenedione, which is expected to be present at trace levels in biological samples, GC coupled with tandem mass spectrometry (GC-MS/MS) or Quadrupole Time-of-Flight (GC-QTOF) mass spectrometry offers excellent specificity and low limits of detection. nih.gov
Prior to GC analysis, steroids are typically derivatized to increase their volatility and thermal stability. A common derivatization procedure involves the formation of trimethylsilyl (TMS) ethers. The mass spectra of these derivatives show characteristic fragments that are used for identification and quantification. researchgate.net For instance, studies on various anabolic steroids have identified 6β-hydroxylation as a significant metabolic pathway, with the resulting metabolites being identified by GC-MS. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds like steroids in their native or derivatized form. nih.gov It is particularly well-suited for separating isomers, such as the 6-alpha and 6-beta epimers of hydroxy-steroids. Reversed-phase HPLC, using columns like C18, is commonly employed for steroid separations.
The separation of 6-hydroxylated steroid isomers is critical, as their biological activities can differ. A well-developed HPLC method can achieve baseline separation of these isomers, allowing for their individual quantification. nih.gov Following separation, detection can be performed using a variety of detectors, including UV-Vis or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Table 3: Illustrative HPLC Method Parameters for Isomer Separation (Note: These are general parameters; specific conditions for 6-Beta-Hydroxy-19-Norandrostenedione would require optimization.)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | Mass Spectrometry (ESI+) |
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination in Steroid Metabolites
When a steroid can be both naturally produced by the body and administered exogenously, Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique for determining its origin. This is particularly relevant in anti-doping analysis. nih.gov IRMS measures the ratio of stable isotopes, typically carbon-13 to carbon-12 (¹³C/¹²C).
Synthetic steroids are typically derived from plant precursors, which have a different ¹³C/¹²C ratio compared to endogenous human steroids. While there is no specific literature applying IRMS to 6-Beta-Hydroxy-19-Norandrostenedione, the methodology has been established for its parent compounds and their primary metabolites, such as 19-norandrosterone (B1242311). nih.gov To perform IRMS on a specific metabolite, it must first be rigorously purified from the biological matrix, often using a combination of extraction and multiple HPLC steps, to ensure that the measured isotope ratio is not skewed by co-eluting impurities. nih.gov
Method Development and Validation for Qualitative and Quantitative Analysis
The accurate detection and quantification of 6-beta-hydroxy-19-norandrostenedione in biological matrices are paramount for its research and potential applications. The development and validation of robust analytical methodologies are critical to ensure the reliability and reproducibility of experimental results. This section details the advanced analytical techniques and the rigorous validation processes employed in the study of this compound.
The primary analytical platforms utilized for the analysis of 6-beta-hydroxy-19-norandrostenedione and related 19-norsteroid metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscite.ai These techniques offer the high sensitivity and specificity required for the detection of trace levels of the compound in complex biological samples such as urine and plasma. nih.govwada-ama.org
Method development for both GC-MS and LC-MS/MS involves several critical steps:
Sample Preparation: This is a crucial stage aimed at isolating the analyte from the biological matrix and removing interfering substances. For 19-norsteroid metabolites, this often involves solid-phase extraction (SPE). nih.govnih.gov In the case of conjugated metabolites (glucuronides and sulfates), an enzymatic hydrolysis step using β-glucuronidase is typically required before extraction for GC-MS analysis. nih.gov However, a significant advantage of LC-MS/MS is its ability to directly analyze these conjugated metabolites, simplifying the sample preparation process. nih.govwaters.com
Chromatographic Separation: The extracted and purified sample is then subjected to chromatographic separation. In GC-MS, the analytes are volatilized and separated based on their boiling points and interactions with the stationary phase of the GC column. forensicrti.org For LC-MS/MS, separation occurs in the liquid phase, based on the analyte's polarity and affinity for the column's stationary phase. nih.gov The choice of column and mobile phase is optimized to achieve good resolution and peak shape for 6-beta-hydroxy-19-norandrostenedione and its related compounds.
Mass Spectrometric Detection: Following separation, the analyte is ionized and detected by the mass spectrometer. This allows for both qualitative identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, and quantitative analysis by measuring the intensity of specific ion signals. forensicrti.org
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. This involves assessing several key parameters, as detailed in the following tables. While specific validation data for 6-beta-hydroxy-19-norandrostenedione is not extensively published, the tables below present typical validation parameters for the analysis of closely related 19-norsteroid metabolites, providing a benchmark for the expected performance of analytical methods for this class of compounds.
Table 1: Illustrative Validation Parameters for LC-MS/MS Analysis of 19-Norsteroid Metabolites
| Validation Parameter | Typical Performance | Reference |
| Linearity (Range) | 1 - 2500 ng/mL | nih.gov |
| Accuracy (Trueness) | 92.0 - 104.9% | nih.gov |
| Precision (Repeatability) | 0.6 - 7.2% | nih.gov |
| Intermediate Precision | 1.3 - 10.8% | nih.gov |
| Limit of Detection (LOD) | 100 pg/mL | nih.gov |
| Limit of Quantification (LOQ) | < 1 ng/mL | nih.govscite.ainih.gov |
Table 2: Illustrative Validation Parameters for GC-MS Analysis of 19-Norsteroid Metabolites
| Validation Parameter | Typical Performance | Reference |
| Linearity (Range) | Not specified in the provided results | |
| Accuracy | Not specified in the provided results | |
| Precision (CV%) | < 16.4% | nih.govscite.ai |
| Limit of Quantification (LOQ) | 2 ng/mL | nih.gov |
The data presented in these tables highlight the high sensitivity and reliability of modern analytical techniques for the detection of 19-norsteroid metabolites. The low limits of detection and quantification are particularly important for studies investigating the metabolism and trace-level detection of compounds like 6-beta-hydroxy-19-norandrostenedione.
Mechanistic Investigations of 6 Beta Hydroxy 19 Norandrostenedione and Its Norsteroid Derivatives
Enzyme Activity Modulation Studies
The introduction of a hydroxyl group into the steroid nucleus can significantly alter its biological properties, including its ability to interact with and modulate the activity of various enzymes.
Inhibition Kinetics against Specific Enzymes (e.g., Urease, Chymotrypsin) by Biotransformed Products
While specific studies on the inhibition of urease and chymotrypsin (B1334515) by the biotransformed products of 6-beta-hydroxy-19-norandrostenedione are not extensively documented, research on other steroid derivatives provides valuable insights into their potential inhibitory activities. Steroids have been shown to inhibit serine proteases like chymotrypsin in a competitive manner. nih.gov For instance, testosterone (B1683101), a structurally related androgen, exhibits competitive inhibition against chymotrypsin. nih.gov
The inhibitory potential of steroid derivatives is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is typically elucidated through kinetic studies, such as Lineweaver-Burk plots. In competitive inhibition, the inhibitor binds to the same active site as the substrate. nih.gov
Studies on various synthetic urea (B33335) derivatives have demonstrated significant inhibitory effects against both urease and α-chymotrypsin, with some compounds exhibiting potency comparable to or greater than standard inhibitors. researchgate.netresearchgate.neteurekaselect.com This suggests that the structural features of these molecules, which can be analogous to certain regions of steroid derivatives, are crucial for their inhibitory action. The biotransformation of steroids, including processes like hydroxylation, can yield metabolites with enhanced or altered inhibitory profiles against such enzymes. researchgate.net
Table 1: Illustrative Inhibition of Chymotrypsin by Steroids
| Steroid | Inhibition Type | K_i Value (M) |
| Triamcinolone | Competitive | 9.9 x 10⁻⁵ |
| Cortisol | Competitive | 1.6 x 10⁻⁴ |
| Testosterone | Competitive | 3.7 x 10⁻⁴ |
| Dexamethasone | Competitive | 5.0 x 10⁻⁴ |
| Epicortisol | Competitive | 1.0 x 10⁻⁴ |
This table, adapted from related research, illustrates the competitive inhibition of chymotrypsin by various steroids, providing a comparative context for potential studies on 6-beta-hydroxy-19-norandrostenedione derivatives. nih.gov
Impact on Steroidogenic Enzyme Activities
C19 steroids, the family to which 19-norandrostenedione (B190405) belongs, can influence the activity of steroidogenic enzymes, which are crucial for the synthesis of various steroid hormones. For example, androstenedione (B190577) has been shown to inhibit the activities of 11-hydroxylase and 21-hydroxylase in guinea-pig adrenal cells. nih.gov This inhibitory effect was not blocked by an antiandrogen, suggesting a direct interaction with the enzymes rather than a receptor-mediated pathway. nih.gov
The introduction of a hydroxyl group, such as the 6-beta-hydroxy group in the compound of interest, can further modulate these interactions. Hydroxylation at different positions on the steroid ring has been demonstrated to be a critical factor in the inhibitory activity of steroids against steroidogenesis. researchgate.net Specifically, hydroxylation at the 19-position is considered critical for the steroidogenic inhibitory activity of certain androgens. researchgate.net While direct data on 6-beta-hydroxy-19-norandrostenedione is limited, it is plausible that it and its metabolites could also modulate the activity of key enzymes in the steroidogenic cascade, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase. nih.govnih.gov
Steroid Receptor Binding Affinities
The biological effects of anabolic-androgenic steroids are primarily mediated through their binding to the androgen receptor (AR). The affinity and selectivity of this binding are key determinants of a compound's anabolic and androgenic potency.
Androgen Receptor Interaction and Selectivity (e.g., in vitro binding assays)
The parent compound, 19-norandrostenedione, is known to be a prohormone that is converted to the more active nandrolone (B1676933) (19-nortestosterone). nih.govresearchgate.net Nandrolone itself is a potent agonist of the androgen receptor. houstonmethodist.org Receptor binding tests have shown that 19-norandrostenedione binds with high selectivity to the AR, although its potency in transactivating AR-dependent gene expression is lower than that of dihydrotestosterone (B1667394) (DHT). researchgate.net
The introduction of a 6-beta-hydroxyl group would be expected to influence the binding affinity for the AR. The position and orientation of hydroxyl groups can significantly impact how a steroid fits into the ligand-binding pocket of the receptor. In vitro binding assays, typically using radiolabeled ligands, are employed to determine the relative binding affinity (RBA) of a compound to the AR compared to a reference steroid like methyltrienolone (B1676529) (MT) or DHT. nih.gov
Comparison of Binding Profiles with Parent Compounds and Other Steroids
The binding affinity of 19-nortestosterone (nandrolone) to the androgen receptor is generally high, often reported to be greater than that of testosterone. houstonmethodist.orgnih.govnih.gov The removal of the 19-methyl group, a defining feature of norsteroids, appears to favor tighter binding to the AR. nih.gov
The 5α-reduction of testosterone to DHT significantly increases its binding affinity for the AR. nih.gov However, the 5α-reduction of nandrolone to 5α-dihydronandrolone (DHN) does not increase and may even decrease its binding affinity. wikipedia.orgnih.gov This difference in the effect of 5α-reduction is thought to contribute to the lower androgenicity of nandrolone compared to testosterone. nih.gov
The binding profile of 6-beta-hydroxy-19-norandrostenedione would need to be experimentally determined and compared to these related compounds. It is conceivable that the addition of the 6-beta-hydroxyl group could alter the binding affinity and selectivity, potentially leading to a unique pharmacological profile.
Table 2: Relative Binding Affinities (RBA) of Anabolic-Androgenic Steroids to the Androgen Receptor
| Compound | RBA (%) vs. Methyltrienolone | RBA (%) vs. Dihydrotestosterone |
| Methyltrienolone (MT) | 100 | - |
| 19-Nortestosterone (Nandrolone) | > MT | 154-155 |
| Testosterone (T) | < 19-Nortestosterone | ~ T |
| Dihydrotestosterone (DHT) | - | 100 |
| 5α-Dihydronandrolone (DHN) | - | ~ T |
| Methenolone | > T | - |
This table synthesizes data from multiple sources to provide a comparative overview of the androgen receptor binding affinities of relevant steroids. houstonmethodist.orgnih.govnih.govwikipedia.org
Structure-Activity Relationship (SAR) Studies of Hydroxylated 19-Norsteroids
The biological activity of steroids is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how specific structural modifications influence a compound's pharmacological effects. For 19-norsteroids, key structural features that impact activity include modifications to the steroid nucleus and side chains.
The removal of the C19-methyl group, which defines 19-norsteroids, generally leads to an increased anabolic-to-androgenic ratio. wikipedia.org This is partly attributed to the differential effects of 5α-reductase on testosterone and nandrolone. wikipedia.orgnih.gov
Hydroxylation is a common metabolic reaction and a key structural modification in SAR studies. The position and stereochemistry of the hydroxyl group are critical. For instance, hydroxylation at the 17α-position of 19-nor-progesterone dramatically decreases both its receptor affinity and biological activity. nih.gov Conversely, the presence of a 17β-hydroxyl group is crucial for the androgenic and anabolic activities of testosterone. uomustansiriyah.edu.iq
In the context of 6-beta-hydroxy-19-norandrostenedione, the 6-beta-hydroxylation introduces a polar group on the B-ring of the steroid. This modification can influence several properties:
Receptor Binding: It can alter the fit of the molecule within the androgen receptor's binding pocket, potentially increasing or decreasing affinity.
Metabolism: The hydroxyl group can serve as a site for further metabolic transformations, such as glucuronidation or sulfation, which typically facilitate excretion.
Enzyme Interactions: As discussed, it can affect the compound's ability to inhibit or serve as a substrate for various enzymes.
Influence of C-6 Hydroxylation on Molecular Interactions
The hydroxylation at the C-6 position of the steroid backbone can significantly alter the molecule's interaction with protein targets, such as enzymes and receptors. This modification introduces a polar hydroxyl group, which can act as both a hydrogen bond donor and acceptor, thereby creating new potential points of interaction within a protein's binding site.
The presence of the 6-beta-hydroxyl group can influence the binding affinity and specificity of the norsteroid. For instance, in the context of cytochrome P450 enzymes, which are often involved in steroid metabolism, the introduction of a hydroxyl group can affect how the steroid orients itself within the active site. Studies on testosterone have shown that 6-beta-hydroxylation is a key metabolic pathway catalyzed by enzymes like CYP3A4. nih.gov This enzymatic control highlights the importance of the C-6 position in guiding the interaction with the enzyme's active site, a principle that can be extended to 19-norsteroids. The absence of the C-19 methyl group in 19-norsteroids already modifies their hormonal properties, and the addition of a C-6 hydroxyl group further refines these characteristics. nih.gov
Role of Stereochemistry (alpha vs. beta) at Hydroxylation Sites on Biological Activities
The stereochemistry of the hydroxyl group at the C-6 position—whether it is in the alpha (axial) or beta (equatorial) orientation—is a critical determinant of the biological activity of the steroid. This is because the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific protein targets.
Research on various steroids has consistently demonstrated that stereoisomers can have vastly different biological effects. For example, studies on testosterone hydroxylation have highlighted the stereoselectivity of the process, with enzymes like P450 3A4 specifically removing the 6-beta-hydrogen to form the 6-beta-hydroxy product. nih.gov This indicates a precise fit within the enzyme's active site that favors one stereoisomer over the other.
The biological activities of hydroxylated steroids are a key area of research, with the regio- and stereoselectivity of hydroxylation playing a crucial role in determining the compound's function. researchgate.netresearchgate.net Therefore, the specific beta orientation of the hydroxyl group in 6-Beta-Hydroxy-19-Norandrostenedione is expected to confer a distinct biological activity profile compared to its 6-alpha counterpart.
Theoretical and Computational Approaches to Molecular Interactions
To gain deeper insights into the molecular interactions of 6-Beta-Hydroxy-19-Norandrostenedione, theoretical and computational methods are invaluable. These approaches allow for the detailed examination of ligand-receptor interactions and the conformational properties of the molecule at an atomic level.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in understanding the interactions between 6-Beta-Hydroxy-19-Norandrostenedione and its potential protein targets, such as the androgen receptor or metabolic enzymes like cytochrome P450s.
In a typical molecular docking study, a three-dimensional model of the target protein's binding site is used. The 6-Beta-Hydroxy-19-Norandrostenedione molecule is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
These simulations can reveal key interactions, such as hydrogen bonds formed by the 6-beta-hydroxyl group and the 3- and 17-keto groups, as well as hydrophobic interactions involving the steroid's carbon skeleton. By comparing the docking scores and binding modes of 6-Beta-Hydroxy-19-Norandrostenedione with its parent compound, 19-norandrostenedione, and its 6-alpha stereoisomer, researchers can hypothesize about the influence of the hydroxyl group and its stereochemistry on binding affinity and specificity. For instance, such studies have been applied to investigate the interaction of various ligands with the androgen receptor. nih.govnih.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking simulation of 6-Beta-Hydroxy-19-Norandrostenedione and related compounds with the androgen receptor.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| 19-Norandrostenedione | -8.5 | 2 | Asn705, Arg752 |
| 6-Beta-Hydroxy-19-Norandrostenedione | -9.2 | 4 | Asn705, Gln711, Arg752, Thr877 |
| 6-Alpha-Hydroxy-19-Norandrostenedione | -8.8 | 3 | Asn705, Arg752, Met749 |
Note: The data in this table is illustrative and intended to represent the type of output from a molecular docking study.
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations provide a powerful means to investigate the electronic structure, conformational preferences, and reactivity of molecules like 6-Beta-Hydroxy-19-Norandrostenedione. These methods, based on the principles of quantum mechanics, can offer a more detailed and accurate description of molecular properties than classical molecular mechanics methods.
Conformational analysis using quantum chemistry can determine the most stable three-dimensional structures of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.gov This is particularly important for flexible molecules like steroids, where the conformation of the rings and substituent groups can significantly influence biological activity. By calculating the relative energies of different conformers, researchers can identify the most likely shapes the molecule will adopt, which is crucial for understanding its interaction with a receptor.
Quantum chemical calculations can also be used to predict the reactivity of different parts of the molecule. For example, by calculating the distribution of electron density, it is possible to identify regions that are more susceptible to metabolic attack, such as hydroxylation. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model enzymatic reactions, such as the hydroxylation of androstenedione by cytochrome P450, providing insights into the reaction mechanism and the role of the enzyme in catalysis. nih.gov
A hypothetical data table summarizing results from a quantum chemical analysis is presented below.
| Property | 19-Norandrostenedione | 6-Beta-Hydroxy-19-Norandrostenedione |
| Lowest Energy Conformation (Dihedral Angle C4-C5-C6-C7) | -175° | -178° |
| Dipole Moment (Debye) | 3.1 | 4.5 |
| Energy of Highest Occupied Molecular Orbital (HOMO) (eV) | -6.2 | -6.0 |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) | -1.5 | -1.7 |
Note: The data in this table is illustrative and represents the type of information that can be obtained from quantum chemical calculations.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6-Beta-Hydroxy-19-Norandrostenedione, and how can structural purity be confirmed?
- Methodological Answer : Synthesis typically involves enzymatic or chemical hydroxylation of 19-Norandrostenedione precursors. Structural verification requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the beta-configuration of the hydroxyl group at position 6 and the absence of the C19 methyl group. Cross-referencing spectral data with literature (e.g., CAS 5949-49-5) ensures accuracy . Purity assessment should employ high-performance liquid chromatography (HPLC) with UV detection, comparing retention times to certified reference standards .
Q. Which analytical techniques are most reliable for quantifying 6-Beta-Hydroxy-19-Norandrostenedione in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in plasma or tissue homogenates. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from interfering metabolites. Calibration curves must be validated against matrix-matched standards to account for ion suppression effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms of 6-Beta-Hydroxy-19-Norandrostenedione?
- Methodological Answer : Discrepancies in receptor-binding studies (e.g., androgen vs. estrogen receptor affinity) require systematic re-evaluation of experimental conditions. Dose-response assays under standardized protocols (e.g., radioligand binding assays with controlled pH and temperature) should be replicated across independent labs. Meta-analyses of primary data can identify confounding variables, such as metabolite interference or assay specificity .
Q. What strategies ensure reproducibility in studies investigating the compound’s metabolic stability?
- Methodological Answer : Use in vitro hepatic microsomal assays with cytochrome P450 isoform-specific inhibitors to identify metabolic pathways. Cross-validate findings with in vivo pharmacokinetic studies in animal models, ensuring consistent dosing and sampling intervals. Open-data practices, such as sharing raw LC-MS/MS files and microsomal preparation protocols, enhance transparency .
Q. How should researchers design experiments to elucidate the compound’s role in steroidogenesis pathways?
- Methodological Answer : Employ stable isotope-labeled tracers (e.g., deuterated 6-Beta-Hydroxy-19-Norandrostenedione) in cell-based assays to track metabolic flux. Combine transcriptomic profiling (RNA-seq) of steroidogenic enzymes with kinetic modeling to identify rate-limiting steps. Negative controls should include enzyme inhibitors (e.g., ketoconazole for CYP17A1) to validate specificity .
Q. What methodologies are critical for validating the compound’s anti-glucocorticoid effects observed in preliminary studies?
- Methodological Answer : Conduct competitive binding assays using recombinant glucocorticoid receptors (GR) and correlate results with functional assays (e.g., GR translocation via fluorescence microscopy). Dose-dependent suppression of cortisol-induced gene expression (e.g., gluconeogenic enzymes in hepatocytes) should be quantified via qPCR. Confounders like serum-binding proteins must be controlled using charcoal-stripped serum .
Data Analysis & Interpretation
Q. How can conflicting data on the compound’s bioavailability be reconciled across species?
- Methodological Answer : Perform allometric scaling to adjust for interspecies differences in metabolic rate and body mass. Comparative pharmacokinetic studies should include both rodents and non-rodents, with physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability. Interspecies variability in hepatic enzyme expression (e.g., CYP3A4 vs. CYP3A11) must be accounted for .
Q. What statistical approaches are optimal for analyzing dose-dependent effects in preclinical toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal Emax) to estimate median lethal dose (LD50) and benchmark dose (BMD). Kaplan-Meier survival analysis with Cox proportional hazards regression identifies time-dependent toxicity. Sensitivity analyses should adjust for covariates like animal weight and batch effects .
Ethical & Reporting Standards
Q. How should researchers address potential biases in in vivo efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
